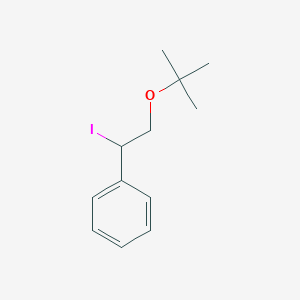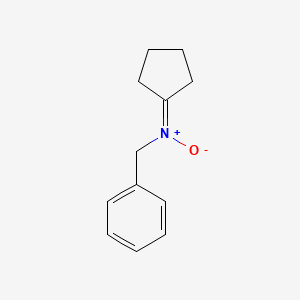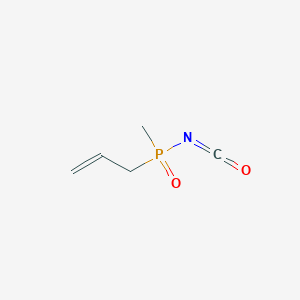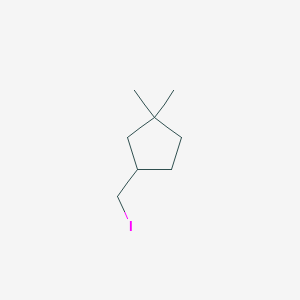
7-Methyloct-6-en-1-yne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methyloct-6-en-1-yne is an organic compound with the molecular formula C9H14 It is characterized by the presence of both an alkene and an alkyne functional group within its structure, making it a versatile molecule in organic synthesis
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyloct-6-en-1-yne can be achieved through several methods. One common approach involves the use of a Grignard reagent. For instance, the reaction of 6-bromo-1-hexyne with methylmagnesium bromide can yield this compound. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen.
Another method involves the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling. In this method, 6-iodo-1-hexyne can be coupled with methylacetylene in the presence of a palladium catalyst and a copper co-catalyst to produce this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. Catalytic processes using robust and recyclable catalysts are preferred to minimize costs and environmental impact. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is also common in industrial settings.
化学反应分析
Types of Reactions
7-Methyloct-6-en-1-yne undergoes a variety of chemical reactions due to the presence of both alkene and alkyne groups. Some of the key reactions include:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide to form diols or other oxygenated derivatives.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the alkyne to an alkene or further to an alkane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, which can then be used as intermediates for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under mild conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature.
Substitution: Bromine or chlorine in the presence of a radical initiator like AIBN (azobisisobutyronitrile).
Major Products
Oxidation: Formation of diols or epoxides.
Reduction: Formation of 7-methyloct-6-ene or 7-methyloctane.
Substitution: Formation of halogenated derivatives such as 7-bromo-7-methyloct-6-en-1-yne.
科学研究应用
Chemistry
In organic chemistry, 7-Methyloct-6-en-1-yne is used as a building block for the synthesis of more complex molecules. Its dual functionality allows for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities. These derivatives can be used as probes to study enzyme mechanisms or as precursors for the synthesis of bioactive compounds.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. They may serve as intermediates in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers, resins, and other advanced materials.
作用机制
The mechanism of action of 7-Methyloct-6-en-1-yne depends on the specific reactions it undergoes. For example, in hydrogenation reactions, the alkyne group interacts with the catalyst surface, facilitating the addition of hydrogen atoms. In oxidation reactions, the alkene or alkyne groups are attacked by oxidizing agents, leading to the formation of oxygenated products.
At the molecular level, the reactivity of this compound is influenced by the electron density around the double and triple bonds. These regions are susceptible to nucleophilic or electrophilic attack, depending on the reaction conditions and reagents used.
相似化合物的比较
Similar Compounds
6-Methyloct-1-en-7-yne: Similar in structure but with different positional isomerism.
7-Methyloct-5-en-1-yne: Another positional isomer with the double bond in a different location.
6,6-Dimethyloct-1-en-7-yne: A compound with additional methyl groups, affecting its reactivity and physical properties.
Uniqueness
7-Methyloct-6-en-1-yne is unique due to its specific placement of the methyl group and the double and triple bonds. This unique structure imparts distinct reactivity patterns and makes it a valuable compound for specific synthetic applications. Its dual functionality allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
属性
| 112126-45-1 | |
分子式 |
C9H14 |
分子量 |
122.21 g/mol |
IUPAC 名称 |
7-methyloct-6-en-1-yne |
InChI |
InChI=1S/C9H14/c1-4-5-6-7-8-9(2)3/h1,8H,5-7H2,2-3H3 |
InChI 键 |
ORIGZJGWPYNCRY-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCCCC#C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Dodecyl-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/no-structure.png)


![[(Bicyclo[4.3.1]dec-3-en-10-ylidene)methyl](trimethyl)silane](/img/structure/B14310842.png)




![(E)-1-(2-Nitrophenyl)-N-[2-(prop-1-en-2-yl)phenyl]methanimine](/img/structure/B14310866.png)
stannane](/img/structure/B14310872.png)
